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Compound of Interest

Compound Name: Peroxydehydrotumulosic acid
CAS No.: 943225-53-4
Cat. No.: B3030682
Get Quote
. J

Executive Summary & Chemical Identity

Peroxydehydrotumulosic acid is a highly oxygenated tetracyclic triterpenoid belonging to the
lanostane class. It is primarily isolated from the sclerotia of Poria cocos (Wolfiporia cocos), a
medicinal fungus widely used in traditional pharmacology for its anti-inflammatory and cytotoxic
properties.

Chemically, it is distinguished by the presence of a 5

8

-epidioxy bridge (endoperoxide) and a conjugated diene or triene system, derived from the
oxidative modification of its precursor, dehydrotumulosic acid. Its structural elucidation relies
heavily on the distinct NMR signatures of the peroxide bridge and the olefinic protons.

Chemical Profile
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Parameter Detail
5
Common Name ,8

-Peroxydehydrotumulosic acid

5

-Epidioxy-3
IUPAC Name P y

,16

-dihydroxy-lanosta-6,9(11),24-trien-21-oic acid

(Proposed)
C
Molecular Formula H
O
Molecular Weight 514.70 g/mol
CAS Number 943225-53-4

Endoperoxide (5,8-0-0), Carboxylic Acid (C-

Key Functional Groups
21), Secondary Alcohols (C-3, C-16)

Structural Elucidation Strategy

The structural identification of peroxydehydrotumulosic acid requires a multi-modal
spectroscopic approach. The primary challenge lies in distinguishing the endoperoxide moiety
from other oxygenated functionalities and establishing the positions of the double bonds in the

"dehydro" system.

Mechanistic Logic
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e Mass Spectrometry (MS): Establishes the molecular formula and degree of unsaturation. The
loss of 32 Da (O

) is a diagnostic fragmentation pathway for endoperoxides.

« Infrared Spectroscopy (IR): Confirms the presence of the carboxylic acid and hydroxyl
groups. The peroxide bond (O-0O) signal is often weak but the absence of other carbonyls
(besides the acid) is key.

 NMR Spectroscopy: The definitive tool.

o C NMR: The chemical shifts of C-5 and C-8 (quaternary oxygenated carbons) around 80-
90 ppm are the "fingerprint" of the 5,8-epidioxy system.

o H NMR: The scalar coupling of olefinic protons (H-6, H-7) and the stereochemistry of the
hydroxyls (H-3, H-16) confirm the relative configuration.
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Crude Extract (Poria cocos)

HPLC / Column Chromatography
(Silica Gel / ODS)

Purified Compound

(Amorphous Powder)

HR-ESI-MS
[M-H]- or [M+H]+

FT-IR Spectrum 1D NMR (1H, 13C)

Lanostane Skeleton
5,8-Epidioxy Bridge

Formula: C31H4606

MW: 514 2D NMR (HMBC, NOESY)

OH (3400), COOH (1700)
Peroxide (Weak)

Config: 33, 16a, 5a, 8a

Structure Confirmation:
5a,8a-Peroxydehydrotumulosic acid

Click to download full resolution via product page

Caption: Logical workflow for the isolation and structural elucidation of

Peroxydehydrotumulosic acid, moving from crude extraction to multi-spectral confirmation.
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Spectroscopic Data Analysis
Mass Spectrometry (MS)

The mass spectrum provides the first evidence of the oxidized lanostane skeleton.
 |onization Mode: Electrospray lonization (ESI) or El.
e Molecular lon:

o Positive Mode:

515
or

537

o Negative Mode:

513

o Diagnostic Fragmentation:

o 482 $[M - O_2]"+ $: Characteristic retro-Diels-Alder type elimination of the peroxide
bridge, reverting to a diene system.

o 496 $[M - H_20]*+ $: Loss of water from the hydroxyl groups (C-3 or C-16).

o 469 $[M - COOHJ"+ $: Decarboxylation of the C-21 acid.

Infrared Spectroscopy (IR)

The IR spectrum confirms the oxygenation pattern.
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Frequency (cm

Assignment Interpretation
)
Broad band indicating free
3400 - 3450 O-H stretch hydroxyl groups (C-3, C-16)
and carboxylic acid OH.
Aliphatic methyl and
2930 - 2970 C-H stretch methylene groups of the
lanostane backbone.
Characteristic of the C-21
1690 - 1710 C=0 stretch ] ]
carboxylic acid.
Olefinic bonds (C6=C7,
1600 - 1640 C=C stretch
C9=C11, C24=C25).
1000 - 1050 C-O stretch Secondary alcohols.

Nuclear Magnetic Resonance (NMR)

The NMR data is the gold standard for distinguishing this compound from its non-peroxidized

analogs (like dehydrotumulosic acid).

C NMR (125/150 MHz, CDCI

or Pyridine-

)

The defining feature is the downfield shift of C-5 and C-8 due to the peroxide bridge.
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T T Structural
arbon Position e
(ppm) ol Significance
Diagnostic: quaternary
C-5 82.0-83.0 C-O carbon bonded to
peroxide.
Diagnostic: quaternary
C-8 88.0-89.0 C-O carbon bonded to
peroxide.
Olefinic carbon (part
C-6 130.0 - 136.0 CH= of the 6-ene or 6,9-
diene system).
C-7 130.0 - 135.0 CH= Olefinic carbon.
Carboxylic acid
Cc-21 178.0 - 180.0 COOH
carbonyl.
3
C-3 76.0 - 78.0 CH-OH
-hydroxyl group.
16
C-16 75.0-77.0 CH-OH
-hydroxyl group.
Side chain double
C-24 ~124.0 CH=
bond.
Side chain quaternary
C-25 ~131.0 Cg=

olefinic carbon.

H NMR (500/600 MHz, CDCI

)

Key signals include the olefinic protons and the oxymethine protons.

e H-6 & H-7: Appearing as a characteristic AB system (doublets) around
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6.20 — 6.50 ppm (

Hz), typical for 5,8-epidioxy-6-ene systems.

H-3

: Amultiplet or double-doublet around
3.2 - 3.5 ppm, indicating the 3

-OH configuration.

H-16

: A multiplet around

4.0 — 4.2 ppm, characteristic of the 16
-OH.

H-24: A triplet or broad singlet around

5.1 — 5.3 ppm, confirming the side chain unsaturation.

Methyl Groups: Distinct singlets for the angular methyls (C-18, C-19, C-30, C-31) appearing

between

0.6 — 1.2 ppm.

Experimental Protocol: Isolation & Purification

To ensure reproducibility, the following protocol outlines the extraction of

peroxydehydrotumulosic acid from Poria cocos.

o Extraction:

o Pulverize dried sclerotia of Poria cocos (1.0 kg).

o Extract with 95% Ethanol (EtOH) under reflux (3 x 2h).

o Evaporate solvent in vacuo to yield the crude extract.
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 Partitioning:
o Suspend crude extract in water.
o Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.
o Target Fraction: The EtOAc fraction typically contains the lanostane triterpenoids.
o Chromatographic Isolation:

o Step 1 (Silica Gel): Subject the EtOAc residue to silica gel column chromatography (CC).
Elute with a gradient of CH

Cl
:MeOH (100:1
10:1).
o Step 2 (Enrichment): Collect fractions rich in triterpene acids (monitored by TLC, vanillin-H
SO

spray).

o Step 3 (Purification - HPLC): Purify the target sub-fraction using Reversed-Phase HPLC
(C18 column).

= Mobile Phase: Methanol/Water (85:15) with 0.1% Formic Acid.
» Detection: UV at 210 nm and 242 nm.

o Result: 5
8

-Peroxydehydrotumulosic acid elutes as a white amorphous powder.
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e To cite this document: BenchChem. [Technical Deep Dive: Spectroscopic Characterization of
Peroxydehydrotumulosic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030682/docs#technical-deep-dive-spectroscopic-
characterization-of-peroxydehydrotumulosic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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